MK-0952 MK-0952 MK-0952 is a selective PDE4 inhibitor for the treatment of long-term memory loss and mild cognitive impairment. It is an intrinsically potent inhibitor displaying limited whole blood activity. Phosphodiesterase inhibitors are used as a target for cognition enhancement in aging and Alzheimer's disease.
Brand Name: Vulcanchem
CAS No.: 934995-87-6
VCID: VC0535610
InChI: InChI=1S/C28H22FN3O4/c29-24-12-16(6-9-19(24)21-13-22(21)28(35)36)15-3-1-4-18(11-15)32-14-23(27(34)31-17-7-8-17)25(33)20-5-2-10-30-26(20)32/h1-6,9-12,14,17,21-22H,7-8,13H2,(H,31,34)(H,35,36)/t21-,22+/m0/s1
SMILES: C1CC1NC(=O)C2=CN(C3=C(C2=O)C=CC=N3)C4=CC=CC(=C4)C5=CC(=C(C=C5)C6CC6C(=O)O)F
Molecular Formula: C28H22FN3O4
Molecular Weight: 483.5 g/mol

MK-0952

CAS No.: 934995-87-6

Cat. No.: VC0535610

Molecular Formula: C28H22FN3O4

Molecular Weight: 483.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

MK-0952 - 934995-87-6

Specification

CAS No. 934995-87-6
Molecular Formula C28H22FN3O4
Molecular Weight 483.5 g/mol
IUPAC Name (1R,2R)-2-[4-[3-[3-(cyclopropylcarbamoyl)-4-oxo-1,8-naphthyridin-1-yl]phenyl]-2-fluorophenyl]cyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C28H22FN3O4/c29-24-12-16(6-9-19(24)21-13-22(21)28(35)36)15-3-1-4-18(11-15)32-14-23(27(34)31-17-7-8-17)25(33)20-5-2-10-30-26(20)32/h1-6,9-12,14,17,21-22H,7-8,13H2,(H,31,34)(H,35,36)/t21-,22+/m0/s1
Standard InChI Key PSYPBAHXIIVDCJ-FCHUYYIVSA-N
Isomeric SMILES C1CC1NC(=O)C2=CN(C3=C(C2=O)C=CC=N3)C4=CC=CC(=C4)C5=CC(=C(C=C5)[C@@H]6C[C@H]6C(=O)O)F
SMILES C1CC1NC(=O)C2=CN(C3=C(C2=O)C=CC=N3)C4=CC=CC(=C4)C5=CC(=C(C=C5)C6CC6C(=O)O)F
Canonical SMILES C1CC1NC(=O)C2=CN(C3=C(C2=O)C=CC=N3)C4=CC=CC(=C4)C5=CC(=C(C=C5)C6CC6C(=O)O)F
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

MK-0952, with the systematic name (1R,2R)-2-(3'-(3-(cyclopropylcarbamoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)-3-fluoro-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid, belongs to the 8-biarylnaphthyridinone class. Its molecular formula is C28H22FN3O4\text{C}_{28}\text{H}_{22}\text{FN}_{3}\text{O}_{4}, and it has a molecular weight of 483.49 g/mol . The compound features two defined stereocenters, conferring absolute stereochemistry critical for its activity .

Table 1: Key Chemical Properties of MK-0952

PropertyValueSource
CAS Registry Number934995-87-6
Solubility (DMSO)~50 mg/mL (~103.41 mM)
LogP4.846
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7

The compound’s structure includes a naphthyridinone core linked to a biphenyl group and a cyclopropane carboxylic acid moiety. The fluorine atom at the 3-position of the biphenyl enhances metabolic stability, while the cyclopropane ring optimizes spatial orientation for PDE4 binding .

Synthesis and Isotope Labeling

A 2022 study explored enzyme-catalyzed synthesis for isotope-labeled cyclopropanes, a methodology applicable to MK-0952’s production. Modified CYP450 enzymes enabled efficient cyclopropanation, offering a scalable route for deuterium or carbon-13 incorporation . This approach addresses challenges in traditional synthetic methods, such as low yields and stereochemical control.

Pharmacology and Mechanisms of Action

PDE4 Inhibition and Selectivity

MK-0952 inhibits PDE4 with an IC50_{50} of 0.53 nM, demonstrating high selectivity over other PDE subtypes . PDE4 hydrolyzes cyclic adenosine monophosphate (cAMP), a secondary messenger critical for neuronal plasticity and memory formation. By elevating cAMP levels in the hippocampus and cortex, MK-0952 enhances synaptic strength and mitigates amyloid-β-induced cognitive deficits .

Preclinical Efficacy

In rodent models, MK-0952 improved performance in:

  • Morris Water Maze: Enhanced spatial memory at 10 mg/kg (p.o.) .

  • Passive Avoidance Test: Increased latency to enter shock-associated compartments .

Notably, its whole blood activity (IC50_{50} = 555 nM) was limited, suggesting preferential CNS penetration over peripheral effects . This selectivity reduced the risk of emesis, a common side effect of PDE4 inhibitors like roflumilast.

Clinical Development and Termination

Phase IIa Clinical Trial (NCT00362024)

A randomized, double-blind, placebo-controlled crossover study evaluated MK-0952 in mild-to-moderate AD patients . Key details:

  • Design: 12-week treatment, 2-period crossover.

  • Primary Endpoint: Alzheimer’s Disease Assessment Scale-Cognitive Subscale (ADAS-Cog).

  • Outcome: Discontinued due to insufficient efficacy in improving cognitive scores .

Table 2: Pharmacokinetic Parameters in Rats

ParameterValue (10 mg/kg, p.o.)
TmaxT_{\text{max}}1.5 hours
CmaxC_{\text{max}}450 ng/mL
Half-life4.2 hours

Despite favorable brain-to-plasma ratios (0.8–1.2), interindividual variability and suboptimal target engagement may have contributed to trial failure .

Comparative Analysis with Other PDE4 Inhibitors

MK-0952 vs. Rolipram

  • Potency: MK-0952 (0.53 nM) is 10-fold more potent than rolipram (5.2 nM) .

  • Safety: Rolipram’s emetic effects (mediated by PDE4D inhibition) are attenuated in MK-0952 due to reduced peripheral activity .

Dual Cholinesterase-PDE4 Inhibitors

Recent hybrids (e.g., tacrine-pyrazolo[3,4-b]pyridine) combine acetylcholinesterase inhibition with PDE4 modulation, addressing multiple AD pathways . MK-0952’s scaffold may inspire future dual-target agents.

Challenges and Future Directions

Limitations in Clinical Translation

  • Narrow Therapeutic Window: High PDE4 affinity led to dose-limiting side effects despite selectivity .

  • Biomarker Gaps: Lack of PDE4-specific imaging agents hindered target engagement assessment.

Innovations in Drug Design

  • Prodrug Strategies: Ester prodrugs could enhance bioavailability while minimizing gastrointestinal toxicity.

  • Gene-Edited Models: CRISPR-modified PDE4D knock-in mice may refine safety profiling.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator